1-(1-methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol
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Overview
Description
1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol is an organic compound that features a pyrazole ring substituted with a methyl group at the 1-position and an ethan-1-ol moiety attached to the 2-position
Preparation Methods
The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the ethan-1-ol moiety: This step involves the reaction of the methylated pyrazole with an appropriate ethan-1-ol derivative under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 1-(1-methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: Lacks the methylamino group, which may result in different chemical reactivity and biological activity.
2-(Methylamino)ethan-1-ol:
The uniqueness of this compound lies in its combination of the pyrazole ring and the methylaminoethanol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(methylamino)-1-(2-methylpyrazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-8-5-7(11)6-3-4-9-10(6)2/h3-4,7-8,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVWCESNACLLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=NN1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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